molecular formula C23H20Br2N4O3S B307442 4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dibromophenyl methyl ether

4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dibromophenyl methyl ether

Cat. No. B307442
M. Wt: 592.3 g/mol
InChI Key: RAQNIUJNPIHJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dibromophenyl methyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of benzoxazepine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dibromophenyl methyl ether is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cancer cell growth, microbial cell growth, or pest and weed growth.
Biochemical and Physiological Effects:
Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microbial cells. It has also been shown to have herbicidal and pesticidal activities. However, the exact biochemical and physiological effects of the compound are still under investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using this compound in lab experiments is its potential as a versatile chemical that can be used in various fields. Its synthesis method is relatively simple and can be easily scaled up. However, one of the limitations is the lack of information on its toxicity and safety profile. Therefore, caution should be exercised when handling the compound in lab experiments.

Future Directions

There are several future directions for research on 4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dibromophenyl methyl ether. One of the directions is to investigate its potential as a drug delivery system for targeted cancer therapy. Another direction is to study its optical and electronic properties for potential applications in material science. Further research is also needed to explore its safety profile and potential environmental impact as a pesticide or herbicide.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has shown potential as an anticancer, antitumor, and antimicrobial agent. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety profile.

Synthesis Methods

The synthesis of 4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dibromophenyl methyl ether has been reported in several studies. One of the commonly used methods involves the reaction of 2,6-dibromoaniline with allylthiol in the presence of potassium carbonate and dimethylformamide (DMF) to obtain 2,6-dibromo-4-(allylsulfanyl)aniline. This intermediate is then reacted with propionyl chloride and triethylamine in DMF to obtain 4-(propionylamino)-2,6-dibromo-7-allylsulfanylbenzoxazepine. Finally, the reaction of this intermediate with triethylamine and methyl iodide in acetonitrile yields the desired product.

Scientific Research Applications

The compound has shown potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been studied for its anticancer, antitumor, and antimicrobial activities. It has also been investigated for its potential as a drug delivery system. In material science, it has been studied for its optical and electronic properties. In agriculture, it has been studied for its potential as a pesticide and herbicide.

properties

Molecular Formula

C23H20Br2N4O3S

Molecular Weight

592.3 g/mol

IUPAC Name

1-[6-(3,5-dibromo-4-methoxyphenyl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C23H20Br2N4O3S/c1-4-10-33-23-26-21-19(27-28-23)14-8-6-7-9-17(14)29(18(30)5-2)22(32-21)13-11-15(24)20(31-3)16(25)12-13/h4,6-9,11-12,22H,1,5,10H2,2-3H3

InChI Key

RAQNIUJNPIHJFA-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC(=C(C(=C4)Br)OC)Br

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC(=C(C(=C4)Br)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.